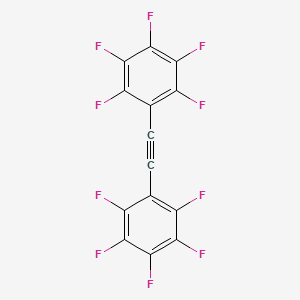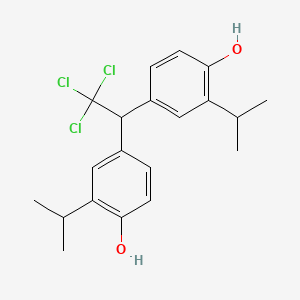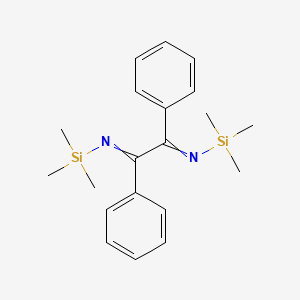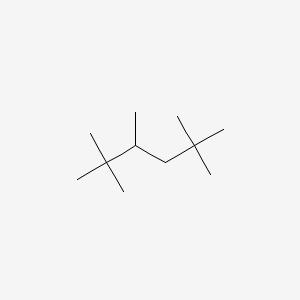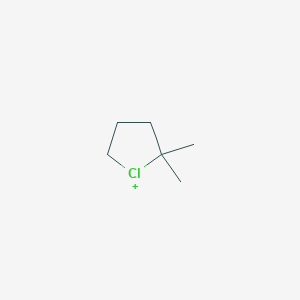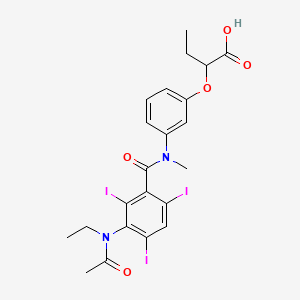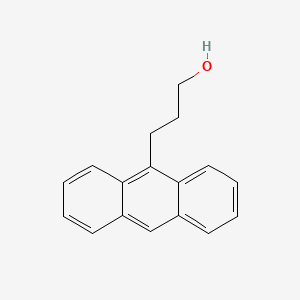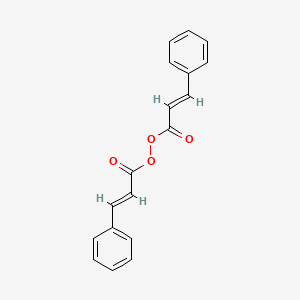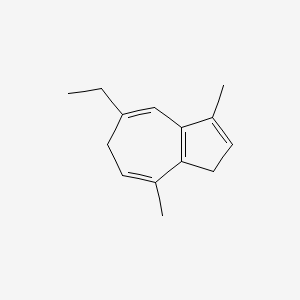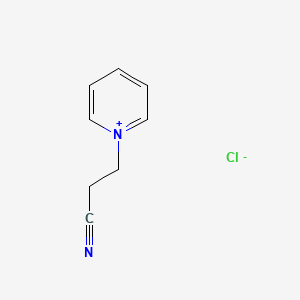
CID 71355444
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 71355444” is a chemical entity registered in the PubChem database
Méthodes De Préparation
The synthesis of CID 71355444 involves specific synthetic routes and reaction conditions. One common method involves the reaction of 4-(diethylamino)benzaldehyde with 2-aminobenzoic acid to form (E)-2-((4-(diethylamino)benzylidene)amino)benzoic acid . This reaction is typically carried out in a one-step process, where the reactants are combined under controlled conditions to yield the desired product. Industrial production methods may involve scaling up this reaction using larger quantities of reactants and optimizing reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
CID 71355444 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
CID 71355444 has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other compounds and as a fluorescent probe for detecting specific molecules . In biology, it is employed in studies involving cellular imaging and tracking due to its fluorescent properties. In medicine, this compound is investigated for its potential therapeutic effects, including its use as a diagnostic tool for detecting certain diseases. In industry, it is utilized in the development of new materials and technologies, particularly in the field of optoelectronics.
Mécanisme D'action
The mechanism of action of CID 71355444 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Comparaison Avec Des Composés Similaires
CID 71355444 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties, such as other fluorescent probes and reagents used in chemical synthesis. For example, compounds like (E)-2-((4-(dimethylamino)benzylidene)amino)benzoic acid and (E)-2-((4-(methoxy)benzylidene)amino)benzoic acid share structural similarities with this compound but differ in their specific functional groups and reactivity . These differences can influence their behavior in chemical reactions and their suitability for various applications.
Propriétés
Numéro CAS |
12014-78-7 |
|---|---|
Formule moléculaire |
CePb3 |
Poids moléculaire |
7.6e+02 g/mol |
InChI |
InChI=1S/Ce.3Pb |
Clé InChI |
XWYJPCLSSFCHKB-UHFFFAOYSA-N |
SMILES canonique |
[Ce].[Pb].[Pb].[Pb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




